molecular formula C22H28N4O3S2 B12155812 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155812
M. Wt: 460.6 g/mol
InChI Key: GLXQXWZMLHEPDJ-VKAVYKQESA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name follows hierarchical substitution rules for polycyclic systems:

  • Parent structure : 4H-pyrido[1,2-a]pyrimidin-4-one
    • Numbering begins at the pyridine nitrogen (position 1)
    • Fusion occurs between pyridine (positions 1-2) and pyrimidine (positions a-1)
  • Substituents :
    • Position 2: (3-ethoxypropyl)amino group
    • Position 3: (Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl

Critical nomenclature features include:

  • Stereodescriptor : (Z) configuration at the thiazolidinone methylidene double bond
  • Heteroatom prioritization : Oxygen > sulfur in thiazolidinone numbering
  • Bridge notation : Pyrido[1,2-a]pyrimidine indicates fusion between pyridine C1-C2 and pyrimidine N1-C2

Comparative analysis with simpler analogues:

Compound Parent Ring Substituents
3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Methyl at C3, C6
Barbituric acid Pyrimidine Two keto groups

Structural Features and Functional Group Analysis

The molecule contains four distinct structural domains:

1. Pyrido[1,2-a]pyrimidin-4-one Core

  • Geometry : Planar bicyclic system with π-conjugation
  • Tautomerism : Lactam-lactim tautomerism possible at C4=O/N1-H
  • Electrophilic sites : C3 (para to pyridine N) shows highest reactivity

2. Thiazolidinone-Chalcone Hybrid

  • Configuration : Z-geometry enforced by intramolecular H-bonding
  • Key functional groups :
    • Thioxo group (C=S) at C2
    • Keto group (C=O) at C4
    • Exocyclic double bond (C5=C)

3. 3-Ethoxypropylamine Side Chain

  • Conformational flexibility : Three rotatable bonds
  • Electron effects : Ethoxy group provides steric bulk and moderate electron donation

4. 3-Methylbutyl Substituent

  • Lipophilicity contribution : LogP increase ≈2.0 units
  • Stereoelectronic effects : Branched alkyl chain prevents π-stacking

Historical Context in Heterocyclic Chemistry Research

This compound exemplifies three key developments in heterocyclic chemistry:

1. Hantzsch-Widman Nomenclature Evolution

  • Original pyrido[1,2-a]pyrimidine classification builds on Hantzsch's 1887 work on condensed heterocycles
  • Modern IUPAC rules (1979) standardized fusion notation used in the systematic name

2. Thiazolidinone Medicinal Chemistry

  • 1940s: First reports of thiazolidinone antibacterial activity
  • 1990s: Introduction of chalcone-thiazolidinone hybrids for kinase inhibition

3. Pyrido-pyrimidinone Synthesis Advances

  • 1965: Gabriel-Colman cyclization adapted for pyrido-pyrimidinones
  • 2000s: Microwave-assisted synthesis improved yields >80%

The compound's structural complexity reflects contemporary trends in drug discovery, combining:

  • Privileged heterocyclic scaffolds
  • Conformationally constrained linkers
  • Targeted substituents for receptor complementarity

Current research applications focus on:

  • ATP-competitive kinase inhibition (IC50 ≈ 120 nM vs CDK2)
  • Antibacterial activity against Gram-positive pathogens (MIC ≈ 2 μg/mL)
  • Fluorescence properties for cellular imaging (λem = 450 nm)

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O3S2/c1-4-29-13-7-10-23-19-16(20(27)25-11-6-5-8-18(25)24-19)14-17-21(28)26(22(30)31-17)12-9-15(2)3/h5-6,8,11,14-15,23H,4,7,9-10,12-13H2,1-3H3/b17-14-

InChI Key

GLXQXWZMLHEPDJ-VKAVYKQESA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. Aluminum-exchanged tungstophosphoric acid salts (AlHx_xPW12_{12}O40_{40}) serve as efficient heterogeneous catalysts, enabling reactions under mild conditions (60–80°C, 4–6 hours) with yields exceeding 90% . The Brønsted and Lewis acid sites of these catalysts facilitate both nucleophilic attack and dehydration steps. For instance, Al3_3PW12_{12}O40_{40} achieves 95% conversion in the cyclization of 2-aminonicotinic acid with ethyl acetoacetate .

Table 1: Catalytic Performance of Heteropolyacid Salts in Core Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
H3_3PW12_{12}O40_{40}80682
Al1_1PW12_{12}O40_{40}70588
Al3_3PW12_{12}O40_{40}60495

Preparation of 3-Ethoxypropylamine Side Chain

3-Ethoxypropylamine is synthesized via a two-step process:

  • Michael Addition : Ethanol reacts with acrylonitrile in the presence of sodium ethoxide (catalyst A, 0.2–2 wt%) at 30–60°C to form 3-ethoxypropionitrile (97% purity) .

  • Hydrogenation : The nitrile is hydrogenated using modified Raney nickel (catalyst B) in liquid ammonia at 70–150°C and 3.0–6.0 MPa H2_2, yielding 3-ethoxypropylamine (99.5% purity, 92% yield) . The inhibitor (e.g., KOH) prevents over-reduction.

Key Reaction Parameters:

  • Molar ratio of ethanol to acrylonitrile: 1.0–1.5:1

  • Catalyst B modification: Treatment with 0.5% KOH enhances selectivity to 95%

Synthesis of Z-Configured Thiazolidinone Moiety

The thiazolidin-5-ylidene segment is prepared via:

  • Formation of 2-(1,3-Benzothiazol-2-ylimino)-1,3-thiazolidin-4-one : 2-Chloroacetamidobenzothiazole reacts with KSCN in acetone under reflux (3 hours), followed by condensation with 3-methylbutyraldehyde in acetic acid (120°C, 5–6 hours) to yield the Z-isomer . Sodium acetate facilitates enolate formation, ensuring >90% stereoselectivity.

Characterization Data:

  • 1H^1H NMR (DMSO-d6_6): δ 7.3–8.1 (Ar-H), 7.7–7.8 (CH=), 12.8–13.0 (NH)

  • Melting point: 192–196°C

Final Assembly of Target Compound

The convergent synthesis involves:

  • Amination : The pyrido[1,2-a]pyrimidin-4-one core reacts with 3-ethoxypropylamine in DMF at 100°C for 8 hours, catalyzed by K2_2CO3_3.

  • Knoevenagel Condensation : The aminated intermediate couples with the thiazolidin-5-ylidene derivative in acetic acid at 120°C for 6 hours, forming the Z-configured methylidene bridge .

Optimization Insights:

  • Excess 3-ethoxypropylamine (1.2 equiv) improves amination yield to 85%.

  • Acetic acid as solvent enhances regioselectivity by stabilizing the enolate intermediate.

Purification and Analytical Validation

Crude product is purified via vacuum distillation (80–100°C, 5 mmHg) and recrystallization from isopropanol . Purity is confirmed by:

  • HPLC: 99.2% (C18 column, MeOH:H2_2O = 70:30)

  • 1H^1H NMR: Absence of olefinic proton singlet confirms Z-configuration.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxypropylamino Group

The primary amine in the ethoxypropylamino side chain undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively.

  • pH-Dependent Reactivity : Protonation of the amine in acidic media enhances electrophilicity, facilitating reactions with electrophiles like aldehydes.

Reaction Conditions and Outcomes:

ReactantConditionsProductYieldSource
Ethyl bromideK₂CO₃, DMF, 60°CN-ethyl derivative~65%
Acetyl chloridePyridine, RTAcetylated amine~78%

Electrophilic Aromatic Substitution

The pyrido[1,2-a]pyrimidinone core participates in electrophilic substitution, primarily at the electron-rich positions (C-7 or C-9 of the pyrimidinone ring) .

Key Reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-7 .

  • Bromination : Br₂ in acetic acid yields mono- or di-brominated derivatives .

Thiazolidinone Ring Reactivity

The thiazolidinone moiety (especially the thiocarbonyl group) drives sulfur-centered reactions:

  • Thiol-Disulfide Exchange : Reacts with thiols (e.g., glutathione) to form mixed disulfides under physiological pH .

  • Ring-Opening : Acidic hydrolysis cleaves the thiazolidinone ring, generating mercaptoacetic acid derivatives .

Stability Under pH Variation:

ConditionOutcomeHalf-Life (h)Source
pH 2.0 (HCl)Complete ring hydrolysis0.5
pH 7.4 (buffer)Stable (>90% intact after 24 h)>24

Condensation and Cycloaddition

The exocyclic double bond (Z-configuration) in the thiazolidinone moiety participates in:

  • Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered adducts .

  • Knoevenagel Condensation : Forms extended conjugated systems with active methylene compounds.

Stereochemical Outcomes:

Reaction TypeStereoselectivityNotes
Diels-AlderEndo preferenceDue to electron-withdrawing S
KnoevenagelE-configurationThermodynamic control

Oxidation Reactions

The sulfur atoms in the thioxo group are susceptible to oxidation:

  • Formation of Sulfoxides/Sulfones : H₂O₂ or m-CPBA oxidizes the thiocarbonyl to sulfoxide (S=O) or sulfone (O=S=O) .

  • Impact on Bioactivity : Sulfone derivatives show enhanced binding to enzymatic targets compared to the parent compound .

Oxidation Kinetics:

Oxidizing AgentProductRate Constant (k, M⁻¹s⁻¹)
H₂O₂ (30%)Sulfoxide2.1 × 10⁻³
m-CPBASulfone5.8 × 10⁻²

Metal Coordination

The compound acts as a polydentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺) through:

  • Pyrimidinone Oxygen

  • Thiazolidinone Sulfur

  • Amino Nitrogen

Stability Constants (log K):

Metal Ionlog K (25°C)
Cu²⁺8.3
Fe³⁺6.9

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C26H28N4O3S2C_{26}H_{28}N_{4}O_{3}S_{2} with a molecular weight of approximately 508.65 g/mol. The structure features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazolidine derivatives possess moderate antimicrobial activity against various bacterial strains, suggesting that the compound may also exhibit such effects .

Anti-Tumor Potential

The compound's structure suggests potential anti-tumor properties. Research into related thiazolidine derivatives has demonstrated their efficacy as anti-cancer agents through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the thiazolidine moiety in the compound may enhance its interaction with biological targets involved in tumor progression.

Inhibition of Enzymatic Activity

Molecular docking studies have suggested that the compound may act as an inhibitor for certain enzymes, including 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses and cancer progression . Such inhibition could position the compound as a candidate for further development as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound involves complex multi-step reactions typical in medicinal chemistry. The use of polyphosphoric acid for cyclization reactions is a common method for constructing thiazolidine derivatives . Variations in the synthesis can lead to different derivatives with potentially enhanced biological activities.

Several case studies have documented the biological effects of similar compounds:

  • A study focusing on thiazolidine derivatives showed promising results in inhibiting bacterial growth, highlighting the potential of structural modifications to enhance activity .
  • Another investigation into pyrido[1,2-a]pyrimidines demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that the target compound might share similar mechanisms .

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrido-pyrimidinone-thiazolidinone hybrids. Below is a detailed comparison with analogs reported in the literature:

Substituent Analysis and Structural Variations

Compound R1 (Position 2) R2 (Thiazolidinone) Molecular Weight Key Functional Differences
Target Compound 3-Ethoxypropylamino 3-(3-Methylbutyl) ~534.65 g/mol Ethoxy group enhances lipophilicity; 3-methylbutyl provides steric bulk.
2-[(3-Methoxypropyl)amino]-3-{(Z)-[3-(4-Methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-Methoxypropylamino 4-Methylbenzyl ~578.68 g/mol Methoxy group reduces lipophilicity; aromatic benzyl group may enhance π-π stacking interactions.
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-Phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 1-Phenylethylamino 2-Methoxyethyl ~536.63 g/mol Phenylethyl group introduces aromaticity; shorter methoxyethyl chain reduces steric hindrance.
2-(Allylamino)-3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Allylamino 3-Isopropyl ~466.56 g/mol Allyl group increases reactivity; isopropyl substituent offers moderate steric effects.

Biological Activity

The compound 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 460.6 g/mol) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is as follows:

  • Molecular Formula: C22H28N4O3S2
  • IUPAC Name: (5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • Molecular Weight: 460.6 g/mol

Antimicrobial Properties

Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have been reported to possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound likely shares this characteristic due to the presence of the thiazolidinone moiety.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μM)Target Bacteria
Compound A37.9S. aureus
Compound B57.8E. coli
Compound C118.3L. monocytogenes

The minimal inhibitory concentration (MIC) values indicate that compounds derived from thiazolidinones can outperform traditional antibiotics like ampicillin and streptomycin in certain contexts, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors involved in bacterial cell wall synthesis or metabolic pathways. The thiazolidinone core may inhibit key enzymes, leading to disruption in bacterial growth and replication.

Case Study 1: Antibacterial Efficacy

In a recent study evaluating the antibacterial efficacy of thiazolidinone derivatives, compounds similar to our target showed promising results against resistant bacterial strains. The study highlighted that the incorporation of ethoxypropyl and methylbutyl groups enhanced the lipophilicity and bioavailability of the compounds, which are crucial for effective antibacterial action .

Case Study 2: Cytotoxicity and Selectivity

Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. The findings suggested that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Q & A

Q. What are the key synthetic pathways for constructing the thiazolidin-4-one core in this compound?

The thiazolidin-4-one ring can be synthesized via a condensation reaction between a substituted thiourea and α-mercaptoacetic acid derivatives. For example, in analogous syntheses, 6-amino-1,3-dimethyluracil reacts with aromatic aldehydes to form Schiff bases, which subsequently cyclize with 2-mercaptoacetic acid to yield thiazolidin-4-one derivatives . Adjustments to substituents (e.g., 3-methylbutyl or ethoxypropyl groups) require careful selection of aldehydes and amines to ensure regioselectivity. Purification often involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can the Z-configuration of the exocyclic double bond be confirmed experimentally?

The (Z)-configuration of the methylidene group bridging the thiazolidinone and pyrido-pyrimidinone moieties is typically confirmed via NOESY NMR. For instance, in structurally similar compounds, the absence of cross-peaks between the methylidene proton and the thiazolidinone’s 3-methylbutyl group supports the Z-geometry due to spatial separation . X-ray crystallography (as in ) provides definitive confirmation, though crystal growth may require slow evaporation from DMSO/ethanol mixtures.

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve polar impurities.
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and detect side products like over-oxidized thiols.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies between experimental 1^1H NMR shifts and DFT-calculated values often arise from solvent effects or conformational flexibility. For example, the pyrido-pyrimidinone’s aromatic protons may show unexpected splitting due to hindered rotation. To address this:

  • Perform variable-temperature NMR to identify dynamic effects.
  • Compare with solid-state NMR or X-ray data (e.g., ) to validate static structures.
  • Use solvent correction parameters in computational models (e.g., PCM in Gaussian) .

Q. What strategies optimize yield in the final cyclization step?

The cyclization to form the pyrido[1,2-a]pyrimidin-4-one ring is sensitive to steric hindrance from the 3-ethoxypropyl group. Key optimizations include:

  • Catalyst Screening : Use p-toluenesulfonic acid (PTSA) or Lewis acids like ZnCl₂ to accelerate ring closure.
  • Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates.
  • Microwave Assistance : Reduce reaction time from 24h to 2h under 100°C, achieving ~85% yield (cf. flow-chemistry methods in ).

Q. How does the 3-methylbutyl substituent influence biological activity compared to shorter alkyl chains?

The 3-methylbutyl group enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays. In related thiazolidinones, replacing methyl with 3-methylbutyl increased MIC values against S. aureus by 4-fold (from 32 µg/mL to 8 µg/mL) . However, bulky substituents may reduce solubility—balance logP (target <5) using computational tools like MarvinSketch.

Q. What mechanistic insights explain the compound’s thioxo group reactivity?

The 2-thioxo group participates in tautomerism (thione ↔ thiol), which can be studied via UV-Vis spectroscopy. In acidic conditions, the thiol form dominates, enabling disulfide bond formation with cysteine residues in enzyme targets (e.g., glutathione reductase). Kinetic studies using stopped-flow techniques reveal a kcatk_{cat} of 1.2 × 10³ M⁻¹s⁻¹ for thiol-disulfide exchange .

Methodological Considerations

Q. How to design a stability study under physiological conditions?

  • Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Time Points : Sample at 0, 6, 12, 24, and 48h; analyze via LC-MS to detect hydrolysis products (e.g., cleavage of the ethoxypropyl group).
  • Light Sensitivity : Protect samples from UV light to prevent photooxidation of the thioxo group.

Q. What computational tools predict binding affinity to biological targets?

  • Docking : AutoDock Vina with homology models of bacterial enoyl-ACP reductase (PDB: 1C14) identifies H-bonding with Arg158 and hydrophobic interactions with the 3-methylbutyl chain.
  • MD Simulations : GROMACS runs (100ns) assess conformational stability of the ligand-receptor complex .

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